molecular formula C11H8F4O2 B2678882 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid CAS No. 2138351-98-9

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid

Cat. No.: B2678882
CAS No.: 2138351-98-9
M. Wt: 248.177
InChI Key: SNZSWNRQWITRIV-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid (CAS 2138351-98-9) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a benzoic acid moiety, a well-established scaffold in the design of bioactive compounds, fused with a rigid, lipophilic tetrafluorocyclobutyl group . This combination makes it a valuable intermediate for synthesizing novel chemical entities. Research into benzoic acid derivatives has highlighted their potential in developing therapies for challenging diseases. Recent scientific reviews emphasize the role of benzoic acid-based compounds in cancer research, where they serve as core structures for designing synthetic anticancer agents aimed at optimizing treatment efficacy and minimizing adverse effects . Furthermore, studies on benzoic acid derivatives for infectious diseases demonstrate that the ester forms of these acids can act as prodrugs, leveraging their increased lipophilicity to enhance cellular uptake before being activated by enzymatic hydrolysis . This prodrug strategy is particularly relevant for developing antitubercular agents . The incorporation of fluorine atoms, as seen in the tetrafluorocyclobutyl group, is a common tactic in agrochemical and pharmaceutical development to modulate a compound's lipophilicity, metabolic stability, and bioavailability. As such, this compound is primarily for research applications, including use as a key synthetic intermediate in organic synthesis, a precursor for prodrug development, and a scaffold for creating compounds for biological screening in drug discovery projects. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSWNRQWITRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid may involve large-scale fluorination processes and optimized coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, carboxylates, alcohols, and complex organic molecules with extended aromatic systems.

Scientific Research Applications

Scientific Research Applications

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid serves as a valuable building block in the synthesis of various fluorinated organic compounds and polymers. Its applications in scientific research include:

  • Chemistry : Utilized in the synthesis of fluorinated compounds that can be used as intermediates in organic synthesis.
  • Biology : Investigated for its potential bioactive properties, particularly in drug discovery and development.
  • Medicine : Explored for pharmacological properties such as anti-inflammatory and anticancer activities.

Case Study 1: Anti-inflammatory Properties

Research has indicated that compounds similar to 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid exhibit anti-inflammatory effects. A study demonstrated that certain fluorinated benzoic acids can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Anticancer Activity

A related study explored the anticancer properties of fluorinated benzoic acids. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways . This positions 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid as a candidate for further investigation in cancer therapeutics.

Industrial Applications

In addition to its research applications, 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is utilized in various industrial processes:

  • Advanced Materials : Employed in the production of high-performance polymers and coatings due to its thermal stability and chemical resistance.
  • Agrochemicals : Investigated as an intermediate in the synthesis of pesticides and herbicides .

Summary of Applications

Application AreaSpecific UsesNotes
ChemistryBuilding block for fluorinated compoundsEssential for organic synthesis
BiologyDrug discovery and developmentPotential bioactive molecule
MedicineAnti-inflammatory and anticancer activitiesRequires further research
IndustryProduction of advanced materials and agrochemicalsHigh-performance applications

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid with structurally related fluorinated benzoic acids and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid C₁₁H₈F₄O₂ 248.18 Tetrafluorocyclobutyl, COOH 296.12
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene C₁₁H₁₀F₄ 218.19 Tetrafluorocyclobutyl, CH₃ 2126179-03-9
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid C₁₀H₈F₄O₃ 252.17 Tetrafluoropropoxy, COOH 72106-04-8
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 224.11* Trifluoromethyl, F, COOH N/A

*Calculated molecular weight for 3-fluoro-4-(trifluoromethyl)benzoic acid.

Key Observations :

  • Steric and Electronic Effects : The tetrafluorocyclobutyl group in the target compound introduces greater steric bulk compared to smaller substituents like trifluoromethyl (in 3-fluoro-4-(trifluoromethyl)benzoic acid) or linear chains (e.g., tetrafluoropropoxy) . This bulk may reduce solubility in polar solvents but enhance lipophilicity, a desirable trait in blood-brain barrier penetration for CNS-targeting drugs.
  • Molecular Weight Differences : Replacing the carboxylic acid group (-COOH) with a methyl group (-CH₃) in 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene reduces molecular weight by ~30 g/mol, highlighting the contribution of the acidic functional group to overall mass .
Fluorination Patterns and Physicochemical Properties
  • Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is expected to have a lower pKa than non-fluorinated analogs due to the combined inductive effects of fluorine and the trifluoromethyl group. However, the tetrafluorocyclobutyl group in the target compound may exert less direct electronic influence on the -COOH group compared to para-substituted electron-withdrawing groups.

Biological Activity

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structural features impart distinct biological activities that are under investigation for potential applications.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a tetrafluorocyclobutyl group, which significantly influences its physicochemical properties and biological interactions. The chemical formula is C12H8F4O2C_{12}H_{8}F_{4}O_{2}, with a molecular weight of approximately 270.18 g/mol.

Biological Activity Overview

Research on the biological activity of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid indicates several promising effects:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Plant Growth Regulation : The compound has been studied for its potential as a plant growth regulator. It appears to influence hormone levels and gene expression related to growth and development processes in plants.

Case Studies

  • Antimicrobial Activity :
    • A study tested the efficacy of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity.
  • Anticancer Activity :
    • In vitro assays using human breast cancer cell lines showed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in significant reductions in cell viability, with IC50 values around 30 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • Plant Growth Regulation :
    • Field trials demonstrated that foliar application of the compound at concentrations of 25-100 µM effectively reduced lateral branching in tomato plants without adversely affecting overall growth or fruit yield. This suggests potential utility in agricultural practices for improving crop management.

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectConcentration (µM)
AntimicrobialE. coliInhibition50
AntimicrobialS. aureusInhibition50
AnticancerBreast Cancer CellsReduced Viability10 - 100
Plant Growth RegulatorTomato PlantsReduced Branching25 - 100

The proposed mechanisms for the biological activities of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid include:

  • Cell Membrane Disruption : For antimicrobial effects, the compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Hormonal Modulation in Plants : The compound could alter levels of plant hormones such as auxins and gibberellins, impacting growth regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible approach involves coupling a fluorinated cyclobutane moiety to a benzoic acid precursor. For example, Suzuki-Miyaura cross-coupling could link a tetrafluorocyclobutyl boronate ester to a brominated benzoic acid derivative. Reaction optimization might focus on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. THF), and temperature (80–120°C) to maximize yield . Post-synthesis purification via recrystallization or preparative HPLC is critical, as fluorinated groups often influence solubility .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹⁹F NMR to confirm fluorinated cyclobutyl group integration; ¹H/¹³C NMR for aromatic and carboxylate regions) .
  • HPLC-MS for purity assessment (C18 column, acidic mobile phase to retain the carboxylate group) .
  • Elemental analysis to verify C/F ratios, as discrepancies may indicate incomplete fluorination or side reactions .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Fluorinated benzoic acids typically exhibit low polarity. Solubility screening in DMSO (>50 mg/mL), dichloromethane (moderate), and aqueous buffers (pH-dependent) is advised. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) while monitoring precipitation .

Advanced Research Questions

Q. How does the tetrafluorocyclobutyl group influence the compound’s electronic and steric properties in catalysis or supramolecular interactions?

  • Methodological Answer :

  • Computational studies (DFT): Compare electron-withdrawing effects of the CF₂ groups vs. non-fluorinated analogs. Mulliken charges on the benzoic acid moiety may reveal enhanced acidity .
  • X-ray crystallography : Resolve crystal structures to assess steric hindrance from the cyclobutyl group and its impact on π-π stacking or hydrogen bonding .

Q. What strategies resolve contradictions in observed reactivity between this compound and similar fluorinated benzoic acids?

  • Methodological Answer :

  • Comparative kinetic studies : Measure reaction rates (e.g., esterification) against analogs like 2,3,4,5-tetrafluorobenzoic acid .
  • Isotopic labeling : Use deuterated derivatives (e.g., -COOD) to probe mechanistic pathways in acid-catalyzed reactions .

Q. How can this compound be applied in photoaffinity labeling or proteomics studies?

  • Methodological Answer : The tetrafluorocyclobutyl group’s rigidity and fluorination may enhance stability in click chemistry. For photoaffinity labeling:

  • Synthesize an azide derivative (e.g., 4-azido-tetrafluorocyclobutyl benzoic acid) for CuAAC reactions with alkyne-tagged biomolecules .
  • Validate labeling efficiency via fluorescence quenching assays or SDS-PAGE with fluorophore-conjugated probes .

Key Research Challenges

  • Synthetic bottlenecks : Low yields in cyclobutyl ring formation due to strain; consider photochemical [2+2] cycloaddition or transition-metal-mediated routes .
  • Biological applications : Address potential toxicity of fluorinated metabolites via in vitro hepatocyte assays .

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